2-(4-Aminobutylamino)ethanol

Physicochemical Characterization Polyamine Chemistry Synthetic Intermediate

2-(4-Aminobutylamino)ethanol, also known as N-(2-hydroxyethyl)-1,4-butanediamine, is a small-molecule organic compound (C6H16N2O) classified as an amino alcohol and a structural analog of the polyamine spermidine. It is characterized by a linear 4-carbon alkyl chain terminating in a primary amine at one end and a secondary amine linked to an ethanol group at the other, giving it three hydrogen bond donors and three acceptors.

Molecular Formula C6H16N2O
Molecular Weight 132.2 g/mol
CAS No. 23563-86-2
Cat. No. B1584156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminobutylamino)ethanol
CAS23563-86-2
Molecular FormulaC6H16N2O
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESC(CCNCCO)CN
InChIInChI=1S/C6H16N2O/c7-3-1-2-4-8-5-6-9/h8-9H,1-7H2
InChIKeyFJAOJVGLIUIDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminobutylamino)ethanol (CAS 23563-86-2): An Amino Alcohol Polyamine Analog for R&D and Chemical Synthesis


2-(4-Aminobutylamino)ethanol, also known as N-(2-hydroxyethyl)-1,4-butanediamine, is a small-molecule organic compound (C6H16N2O) classified as an amino alcohol and a structural analog of the polyamine spermidine . It is characterized by a linear 4-carbon alkyl chain terminating in a primary amine at one end and a secondary amine linked to an ethanol group at the other, giving it three hydrogen bond donors and three acceptors . This bifunctional structure positions it as a versatile intermediate for building more complex polyamine-based molecules for research in medicinal chemistry and chemical biology .

Why Generic Polyamine Analogs Are Not Interchangeable with 2-(4-Aminobutylamino)ethanol


In the context of polyamine research, direct substitution of one analog for another is scientifically unsound due to the profound impact of minor structural modifications on biological activity and synthetic utility. Studies on linear polyamine analogs have established that biological activity is highly dependent on the length of the triamine carbon chain and the size of N-alkyl substituents [1]. Similarly, the presence and position of a hydroxyl group, as in 2-(4-Aminobutylamino)ethanol, fundamentally alters physicochemical properties like hydrogen bonding potential and solubility relative to parent diamines or unsubstituted polyamines . Therefore, 2-(4-Aminobutylamino)ethanol is not a drop-in replacement for spermidine, putrescine, or N-(2-hydroxyethyl)ethylenediamine without empirical validation of the specific property of interest.

Quantitative Differentiation of 2-(4-Aminobutylamino)ethanol: Physicochemical and Synthetic Utility Data


Comparative Boiling Point and Volatility Profile vs. Spermidine and N-(2-hydroxyethyl)ethylenediamine

2-(4-Aminobutylamino)ethanol exhibits a higher normal boiling point compared to the naturally occurring polyamine spermidine and a similar profile to the structurally related amino alcohol N-(2-hydroxyethyl)ethylenediamine. This property is relevant for reaction design, purification, and thermal stability assessments , [1], .

Physicochemical Characterization Polyamine Chemistry Synthetic Intermediate

Hydrogen Bonding Capacity vs. N-(2-hydroxyethyl)ethylenediamine for Supramolecular Interactions

The compound offers a distinct profile of hydrogen bond donors (HBD) and acceptors (HBA) compared to the shorter-chain analog N-(2-hydroxyethyl)ethylenediamine. The longer butyl chain in 2-(4-Aminobutylamino)ethanol contributes to an increased number of hydrogen bond donors (3 vs 2), which can profoundly affect its ability to interact with biological targets or form defined supramolecular structures , .

Molecular Recognition Hydrogen Bonding Structure-Activity Relationship

Established Role as a Building Block in the Synthesis of Polyamine Transport Inhibitors

The compound is explicitly cited in the patent literature as a foundational building block for creating novel inhibitors of polyamine transport. The patent WO99054283A1 describes the synthesis of therapeutic agents where a linker or side chain, derived from amino alcohols like 2-(4-Aminobutylamino)ethanol, is incorporated to prevent polyamine uptake and form dimers with high inhibitory potency [1]. This defined synthetic utility is a key differentiator for procurement in medicinal chemistry programs.

Medicinal Chemistry Polyamine Transport Cancer Research Chemical Synthesis

Key R&D Application Scenarios for 2-(4-Aminobutylamino)ethanol


Design and Synthesis of Novel Polyamine-Based Antineoplastic Agents

2-(4-Aminobutylamino)ethanol can be prioritized as a starting material or intermediate in medicinal chemistry programs focused on developing next-generation antineoplastic agents that target the polyamine transport system. Its established use in patent WO99054283A1 for creating transport-inhibiting dimers validates its utility in this specific therapeutic area [1]. Its bifunctional nature (amine and alcohol) allows for orthogonal chemical derivatization, enabling the creation of diverse compound libraries.

Synthesis of Molecular Probes for Investigating Polyamine Biology

Researchers investigating polyamine metabolism, transport, or function can use 2-(4-Aminobutylamino)ethanol as a core scaffold for creating novel chemical probes. As a structural analog of spermidine, it retains the key aminobutyl moiety necessary for biological recognition but with an additional hydroxyl handle for conjugation to fluorophores, affinity tags, or other reporter groups. This allows for the creation of tools to study polyamine biology without the complexities of working with the native polyamine itself [2].

Synthesis of Specialty Chelating Agents or Corrosion Inhibitors

The compound's structure, containing both amine and alcohol functional groups separated by a flexible alkyl chain, makes it a candidate building block for synthesizing specialized chelating agents or corrosion inhibitors for industrial applications. Its higher boiling point (approx. 256 °C) relative to some smaller amino alcohols may confer advantages in formulations or processes involving elevated temperatures .

Technical Documentation Hub

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